6-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its significant biological and pharmacological activities. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring. This unique structure contributes to its diverse range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Hydride reduction can open the six-membered ring of the triazolopyridine, yielding triazolylbutadiene.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized triazolopyridine derivatives.
Reduction: Triazolylbutadiene.
Substitution: Substituted triazolopyridine derivatives.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity. It also inhibits enzymes like PHD-1, JAK1, and JAK2 by binding to their active sites, thereby blocking their catalytic functions . These interactions disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused structure but differs in the position of nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Contains a hydroxyl group, which imparts different chemical properties.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Another triazole-containing compound with a hydroxyl group and a different ring structure.
Uniqueness: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and biological activity. Its ability to act as an inhibitor for multiple enzymes and its eco-friendly synthesis method further distinguish it from similar compounds .
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7-8-5-9-10(7)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRHHMSPXYGMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=N2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964208 | |
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-24-2 | |
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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